N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique molecular structure that combines a benzo[d][1,3]dioxole moiety with a thiadiazole derivative. The synthesis typically involves multiple steps, including the preparation of the benzo[d][1,3]dioxol-5-ylmethyl group through reactions with appropriate amines and subsequent coupling with thiadiazole derivatives.
Biological Activity
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to this compound. A study demonstrated that similar thiourea derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Standard Drug IC50 (Doxorubicin) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
These findings indicate that the compound has a promising profile compared to established chemotherapeutics while showing non-cytotoxic effects on normal cell lines (IC50 > 150 µM) .
Mechanisms of Action
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment using annexin V-FITC staining indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that it induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- Mitochondrial Pathway Modulation : The compound influences key proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
Case Studies
A notable study focused on the synthesis and biological evaluation of related compounds incorporating benzo[d][1,3]dioxole moieties. The results indicated that these compounds not only displayed significant anticancer activity but also exhibited selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .
Future Directions and Research
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of compounds similar to this compound. This includes exploring modifications to enhance potency and selectivity against different cancer types. Additionally, studies are being conducted to better understand the pharmacokinetics and bioavailability of these compounds in vivo.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-17(9-13-4-2-1-3-5-13)22-19-23-24-20(30-19)29-11-18(26)21-10-14-6-7-15-16(8-14)28-12-27-15/h1-8H,9-12H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXWAFWRWDZXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.